4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available precursors. One common approach includes the formylation of dihydroapiol derivatives, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups .
Scientific Research Applications
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by modulating microtubule assembly and disrupting cellular processes . The compound’s ability to interact with tubulin and other proteins involved in cell division is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of a benzodioxole moiety and a pyrazolopyridine core. This structure imparts specific electronic and steric properties that make it particularly effective in its applications, especially in medicinal chemistry where its anticancer properties are of significant interest .
Properties
Molecular Formula |
C16H17N3O5 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C16H17N3O5/c1-19-16-10(6-17-19)8(5-12(20)18-16)9-4-11(21-2)14-15(13(9)22-3)24-7-23-14/h4,6,8H,5,7H2,1-3H3,(H,18,20) |
InChI Key |
LSHNOCPQPBVPAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CC(=O)N2)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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